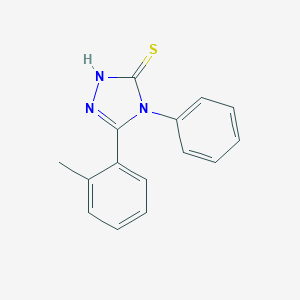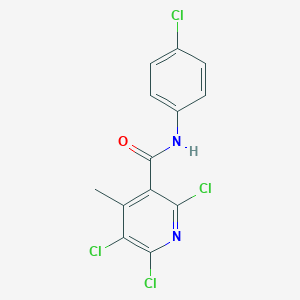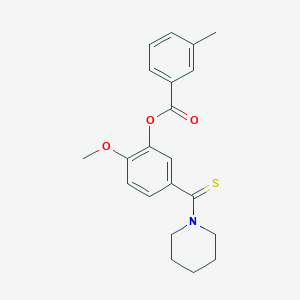![molecular formula C32H22N4OS4 B388015 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE](/img/structure/B388015.png)
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE is a complex organic compound that features anthracene and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the anthracene derivative, followed by the formation of the benzothiazole moiety. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a palladium catalyst and appropriate solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while reduction of the imine group can produce the corresponding amine .
Scientific Research Applications
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. The benzothiazole moiety can interact with proteins, modulating their activity. These interactions can lead to changes in cellular processes and pathways, making this compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like anthraquinone and 9,10-diphenylanthracene share the anthracene core structure.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Uniqueness
What sets 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE apart is its unique combination of anthracene and benzothiazole moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, from materials science to medicinal chemistry .
Properties
Molecular Formula |
C32H22N4OS4 |
|---|---|
Molecular Weight |
606.8g/mol |
IUPAC Name |
2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C32H22N4OS4/c1-38-31-35-26-13-11-22(16-29(26)40-31)34-30(37)18-39-32-36-27-12-10-21(15-28(27)41-32)33-17-25-23-8-4-2-6-19(23)14-20-7-3-5-9-24(20)25/h2-17H,18H2,1H3,(H,34,37) |
InChI Key |
BVPAWUKIBQJBNP-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-Cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B387932.png)
![2-amino-6-isopropyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B387933.png)
![[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate](/img/structure/B387934.png)
![4-Methyl-N-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]benzamide](/img/structure/B387937.png)

![4-(4-CHLOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B387939.png)

![2-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B387945.png)
![1-[(1Z)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE](/img/structure/B387946.png)
![ETHYL (2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B387947.png)

![[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B387952.png)
![2-(2,3-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387955.png)
![5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B387956.png)
